molecular formula C8H15N5S B13645918 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine

Katalognummer: B13645918
Molekulargewicht: 213.31 g/mol
InChI-Schlüssel: ALSIZAMXQCHDTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can be approached through various synthetic routes. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with a piperidine derivative under suitable conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tetrazole ring or the piperidine ring is substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Wissenschaftliche Forschungsanwendungen

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological activities.

Vergleich Mit ähnlichen Verbindungen

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can be compared with other tetrazole derivatives such as:

    1-Methyl-1H-tetrazole-5-thiol: A precursor in the synthesis of the compound.

    5-(Tetrazol-1-yl)-2H-tetrazole: Another tetrazole derivative with different biological activities.

    (1H-tetrazol-5-yl)methyl pyridine: A compound with similar structural features but different applications.

The uniqueness of this compound lies in its combination of the piperidine and tetrazole rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H15N5S

Molekulargewicht

213.31 g/mol

IUPAC-Name

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine

InChI

InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3

InChI-Schlüssel

ALSIZAMXQCHDTP-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=N1)SCC2CCCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.